molecular formula C19H25N5O3S B2619982 4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide CAS No. 1396867-65-4

4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2619982
CAS No.: 1396867-65-4
M. Wt: 403.5
InChI Key: LZUHDTGKFSRQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide is a synthetic small molecule designed for research applications. Its structure incorporates a benzamide core linked to a pyrazine-substituted piperidine moiety, a scaffold frequently explored in medicinal chemistry for targeting enzymes and receptors . The dimethylsulfamoyl group is a notable feature that can influence the compound's physicochemical properties and its interaction with biological targets. Compounds with similar structural motifs, particularly those containing the benzamide and heterocyclic amine components, have been investigated as potential therapeutic agents for central nervous system (CNS) indications and as kinase inhibitors . For instance, related 4-piperidin-4-ylidenemethyl-benzamides have been developed as potent and selective δ-opioid receptor agonists, highlighting the value of this chemical class in neuropharmacology research . Similarly, molecules featuring pyrazine and benzamide elements are studied for their inhibitory activity against various kinases, which are key enzymes in signaling pathways related to cell proliferation and survival . Researchers can utilize this compound as a chemical tool or a building block for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and in high-throughput screening assays. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-23(2)28(26,27)17-5-3-16(4-6-17)19(25)22-13-15-7-11-24(12-8-15)18-14-20-9-10-21-18/h3-6,9-10,14-15H,7-8,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUHDTGKFSRQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide using dimethylsulfamoyl chloride under basic conditions.

    Attachment of the Pyrazinyl-Piperidinyl Moiety: This is achieved through a nucleophilic substitution reaction where the piperidine ring is functionalized with a pyrazine group, followed by coupling with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidines or pyrazines.

Scientific Research Applications

Medicinal Chemistry

The compound's design is rooted in its sulfonamide structure, which is known for its biological activity. Sulfonamides have been extensively studied for their antibacterial properties, but recent research highlights their potential in other therapeutic areas:

  • Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may exhibit significant antitumor effects. For instance, kinase inhibitory assays and MTT assays have been employed to evaluate the compound's efficacy against various cancer cell lines. The results suggest that it could serve as a lead compound in the development of new anticancer agents .
  • Anti-inflammatory Properties : The piperidine moiety within the compound is associated with anti-inflammatory effects. Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Autoimmune Disease Treatment

Recent patent filings indicate that compounds similar to 4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide are being explored for their applications in treating autoimmune diseases. These compounds demonstrate the ability to modulate immune responses, potentially offering new avenues for therapies targeting conditions such as rheumatoid arthritis and lupus .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of the dimethylsulfamoyl group is believed to enhance solubility and bioavailability, which are critical factors in drug design:

Component Description
Dimethylsulfamoyl GroupEnhances solubility and may improve pharmacokinetics
Pyrazinyl Piperidine MoietyContributes to potential CNS activity and anti-inflammatory effects
Benzamide CoreProvides structural stability and may interact with biological targets effectively

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to this compound:

  • A study demonstrated that similar sulfonamide derivatives exhibited significant inhibition of tumor growth in preclinical models, suggesting their potential utility in oncology .
  • Another investigation focused on the anti-inflammatory properties of related compounds, showing promising results in reducing inflammation markers in animal models .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Structural Analysis and Functional Groups

  • Benzamide core : Provides a rigid scaffold for substituent interactions.
  • 4-Dimethylsulfamoyl group : A strong electron-withdrawing group that enhances solubility and may influence receptor binding via hydrogen bonding or dipole interactions.
  • Pyrazin-2-yl substituent : A nitrogen-rich aromatic ring that could participate in π-π stacking or hydrogen bonding with biological targets.

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs identified in the provided evidence, focusing on structural variations and hypothesized pharmacological implications:

Compound Name Key Structural Features Hypothesized Properties Reference
4-(Dimethylsulfamoyl)-N-{[1-(Pyrazin-2-yl)Piperidin-4-yl]Methyl}Benzamide (Target) Benzamide, dimethylsulfamoyl, pyrazin-2-yl-piperidin-4-ylmethyl Enhanced BBB penetration, moderate solubility, potential CNS activity N/A
5-(4-(2,4-Dichlorophenyl)Piperazin-1-yl)-N-(4-(Pyridin-2-yl)Phenyl)Pentanamide Pentanamide, dichlorophenyl-piperazine, pyridinylphenyl Likely dopamine D3 receptor ligand; dichlorophenyl may increase lipophilicity but reduce solubility
3,4-Dichloro-N-{[1-(Dimethylamino)Cyclohexyl]Methyl}Benzamide Benzamide, dichloro substituents, cyclohexylmethyl-dimethylamino High lipophilicity; potential peripheral receptor targeting due to reduced BBB permeability
N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide Piperidinyl-propanamide, benzyl, methoxycarbonyl Rigid structure with ester group; possible metabolic instability
4-{4-[(4'-Chlorobiphenyl-2-yl)Methyl]Piperazin-1-yl}-N-[(6-Chloro-1,1-Dioxido-2H-1,2,4-Benzothiadiazin-7-yl)Sulfonyl]Benzamide Benzamide, chlorobiphenyl-piperazine, benzothiadiazin-sulfonyl Sulfonyl group may enhance solubility; complex substituents could limit BBB penetration

Pharmacological Implications of Structural Variations

  • Sulfamoyl vs. Chloro Substituents : The dimethylsulfamoyl group in the target compound likely improves aqueous solubility compared to dichloro-substituted analogs (e.g., ’s compound), which are more lipophilic and may exhibit peripheral activity .
  • Piperidine-Pyrazine vs.
  • Pyrazine vs. Pyridine Rings : The pyrazine’s additional nitrogen atoms (vs. pyridine in ’s compound) could enhance hydrogen-bonding interactions with CNS targets, improving selectivity .

Biological Activity

4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure includes a dimethylsulfamoyl group attached to a benzamide core, with a piperidine ring substituted by a pyrazinyl moiety. This configuration is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular pathways, particularly those linked to inflammation and cancer progression.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways that regulate cell growth and survival.

Biological Activity Overview

Research has indicated that compounds structurally related to this compound exhibit notable biological activities:

  • Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties, making them candidates for treating infections.

Research Findings

Recent studies have evaluated the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeTest SystemResultReference
CytotoxicityA549 (lung adenocarcinoma)Induced apoptosis
AntimicrobialGram-positive and Gram-negativeModerate to good activity
Enzyme InhibitionVarious enzymesSignificant inhibition observed

Case Study 1: Anticancer Activity

A study investigated the effects of related compounds on A549 cells, demonstrating that they could significantly reduce cell viability through caspase-dependent pathways, suggesting a mechanism involving apoptosis induction. The results indicated that these compounds could serve as lead molecules for further development in cancer therapy.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of similar sulfamoyl derivatives. The results showed that certain compounds exhibited strong inhibitory effects against both Staphylococcus aureus and Escherichia coli, outperforming established antibiotics like ciprofloxacin.

Q & A

Q. What are the key synthetic routes for 4-(dimethylsulfamoyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazinylpiperidine core via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduction of the sulfamoyl group using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 3 : Benzamide coupling via electrophilic substitution, monitored by thin-layer chromatography (TLC) for completion .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/PE gradients) or preparative HPLC for high-purity yields .

Q. How is the compound structurally characterized in academic research?

  • Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., pyrazine protons at δ 8.6–8.8 ppm, piperidine methylene signals at δ 3.2–3.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (e.g., [M+H]+ ions).
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., sulfonamide S–N bond ~1.63 Å) .

Q. What assay conditions are recommended for preliminary enzyme inhibition studies?

  • Acetylcholinesterase (AChE) Assay : Use Ellman’s method with DTNB (5,5′-dithiobis(2-nitrobenzoic acid)) at pH 8.0, monitoring absorbance at 412 nm .
  • IC₅₀ Determination : Test compound concentrations from 0.1–100 µM, with donepezil as a positive control (IC₅₀ ~10 nM) .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

  • Target Selection : Prioritize receptors with known sulfonamide interactions (e.g., AChE, dopamine D₃) .
  • Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores with experimental IC₅₀ values. For example, a docking score ≤−8.0 kcal/mol correlates with IC₅₀ ≤1 µM .

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

  • Variable Control : Standardize assay conditions (pH, temperature, enzyme source) to minimize discrepancies .
  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out degradation artifacts.
  • Mechanistic Studies : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. What strategies improve yield in large-scale synthesis?

  • Solvent Optimization : Replace acetonitrile with DMF for better solubility of intermediates .
  • Catalysis : Add catalytic KI (10 mol%) to accelerate SN2 reactions in piperidine alkylation steps .
  • Workflow : Use flow chemistry for continuous processing of unstable intermediates (e.g., sulfonyl chlorides) .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological properties?

  • Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to boost metabolic stability .
  • Bioisosteres : Replace pyrazine with pyrimidine to reduce off-target binding .
  • In Vivo Validation : Test derivatives in rodent models for bioavailability and brain penetration (e.g., logP <3 for CNS activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.